molecular formula C14H20N2O6 B012002 Nicotine hydrogen tartrate CAS No. 65-31-6

Nicotine hydrogen tartrate

Cat. No.: B012002
CAS No.: 65-31-6
M. Wt: 312.32 g/mol
InChI Key: QLDPCHZQQIASHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotine hydrogen tartrate can be synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in an appropriate solvent, such as ethanol, and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound crystals .

Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Nicotine hydrogen tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nicotine hydrogen tartrate is widely used in scientific research due to its stability and solubility. Some key applications include:

Mechanism of Action

Nicotine hydrogen tartrate acts as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic and composed of five subunits. When nicotine binds to nAChRs, it causes the opening of ion channels, leading to an influx of sodium ions and depolarization of the neuron. This results in the release of neurotransmitters such as dopamine, which contributes to nicotine’s stimulant and addictive properties .

Comparison with Similar Compounds

  • Nicotine bitartrate
  • Nicotine ditartrate
  • Nicotine sulfate

Comparison: Nicotine hydrogen tartrate is unique due to its specific crystalline structure and solubility profile. Compared to other nicotine salts, it offers better stability and is often preferred in pharmaceutical formulations. Nicotine bitartrate and nicotine ditartrate are also used in similar applications but may differ in their solubility and stability characteristics .

Properties

CAS No.

65-31-6

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

QLDPCHZQQIASHX-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Assay:≥95%A crystalline solid

Color/Form

White plates

melting_point

89 °C
90 °C

65-31-6

physical_description

WHITE FLAKES.

Pictograms

Acute Toxic; Environmental Hazard

solubility

All salts are soluble in water, alcohol, and ether /Nicotine salts/
Solubility in water: very good

Synonyms

(-)-nicotinehydrogentartrate; nicotine,tartrate(1:2); nicotineacidtartrate; nicotinehydrogentartrate; nikotinbitartrat; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-dihydroxybutane; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-d

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotine hydrogen tartrate
Reactant of Route 2
Nicotine hydrogen tartrate
Reactant of Route 3
Nicotine hydrogen tartrate
Reactant of Route 4
Nicotine hydrogen tartrate
Reactant of Route 5
Nicotine hydrogen tartrate
Reactant of Route 6
Nicotine hydrogen tartrate
Customer
Q & A

Q1: What is the primary target of nicotine hydrogen tartrate in the body?

A: this compound primarily targets nicotinic acetylcholine receptors (nAChRs) in the nervous system. [, ]

Q2: How does the interaction with nAChRs lead to the physiological effects of nicotine?

A: Nicotine acts as an agonist at nAChRs, mimicking the action of the neurotransmitter acetylcholine. This binding leads to the opening of ion channels, allowing the flow of ions like sodium and calcium, ultimately leading to neuronal excitation. []

Q3: Are all nAChR subtypes equally affected by this compound?

A: No, different subtypes of nAChRs exhibit varying affinities for nicotine. Research suggests that α4β2 and α7 nAChRs are particularly sensitive to nicotine's effects. []

Q4: What are some of the downstream effects of this compound binding to nAChRs?

A4: Nicotine's interaction with nAChRs can lead to a wide range of effects, including:

  • Increased dopamine release in the brain's reward pathway, contributing to its addictive properties. []
  • Modulation of mood, attention, and arousal. []
  • Activation of the sympathetic nervous system, leading to physiological changes like increased heart rate and blood pressure. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H14N2 · C4H6O6, and its molecular weight is 356.31 g/mol.

Q6: Are there any spectroscopic data available for characterizing this compound?

A6: While the provided research articles don't delve into detailed spectroscopic data, techniques like NMR and IR spectroscopy can be employed for structural characterization.

Q7: What is known about the stability of this compound under various storage conditions?

A: While specific stability data is limited in the provided research, this compound is known to be hygroscopic. Formulations typically employ strategies to enhance its stability, such as using appropriate packaging and excipients. []

Q8: Have any studies investigated the compatibility of this compound with various pharmaceutical excipients?

A: Yes, research has explored the use of various excipients to improve the performance of this compound formulations. For instance, polymers like hydroxypropyl methylcellulose (HPMC) have been used in buccal films to enhance drug release and bioadhesion. [, , ]

Q9: What are some of the challenges associated with delivering this compound effectively?

A: Nicotine undergoes significant first-pass metabolism when administered orally, limiting its bioavailability. This necessitates alternative routes of administration like transdermal, buccal, or nasal delivery. [, ]

Q10: What drug delivery strategies have been explored to overcome these challenges?

A10: Researchers have investigated various strategies, including:

  • Buccal bioadhesive films: These films adhere to the mucosal lining in the mouth, providing sustained drug release and bypassing first-pass metabolism. [, ]
  • Nasal formulations: Lyophilized nasal dosage forms have been studied to enhance drug absorption through the nasal mucosa. []

Q11: Are there any studies focusing on targeting this compound to specific brain regions?

A11: While the provided research primarily focuses on systemic delivery, targeted drug delivery to specific brain regions remains an active area of research in neuroscience.

Q12: How is this compound absorbed and distributed in the body?

A: Nicotine is readily absorbed from various sites, including the lungs, oral mucosa, and skin. It is rapidly distributed throughout the body, crossing the blood-brain barrier to reach the central nervous system. [, ]

Q13: What are the primary routes of nicotine metabolism and excretion?

A: Nicotine is primarily metabolized in the liver, with cotinine being a major metabolite. It is predominantly excreted in urine, with a small fraction excreted in feces. []

Q14: What is the relationship between plasma nicotine levels and its pharmacological effects?

A: A direct relationship exists between plasma nicotine concentrations and its effects. Higher plasma levels are associated with more pronounced pharmacological responses, including increased heart rate, blood pressure, and subjective effects. []

Q15: Have there been any studies evaluating the efficacy of this compound in reducing nicotine withdrawal symptoms?

A: Yes, studies have demonstrated that nicotine replacement therapy, including the use of this compound formulations, effectively alleviates withdrawal symptoms associated with smoking cessation. [, ]

Q16: What animal models have been employed to study the effects of this compound?

A: Rodent models, particularly rats, are commonly used to investigate nicotine addiction and withdrawal. Studies have employed various behavioral assays, including those assessing anxiety-like behavior, locomotor activity, and reward thresholds. [, ]

Q17: What are some of the known toxic effects of this compound?

A: Nicotine is a highly toxic substance, and even small doses can cause adverse effects, including nausea, vomiting, dizziness, and increased heart rate. Chronic exposure is associated with a range of health issues, including cardiovascular disease and respiratory problems. []

Q18: Are there any specific safety concerns regarding the use of this compound in smoking cessation therapies?

A: While nicotine replacement therapies are generally considered safe for short-term use, they are not without risks. Individuals with cardiovascular disease or other underlying health conditions should consult with a healthcare professional before using nicotine replacement products. []

Q19: What analytical methods are commonly used to quantify this compound in biological samples?

A: Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for quantifying nicotine and its metabolites in biological matrices like plasma and urine. []

Q20: What about the analytical methods for characterizing the release of this compound from various formulations?

A: In vitro dissolution testing using Franz diffusion cells is a standard method for evaluating drug release from formulations like transdermal patches and buccal films. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.